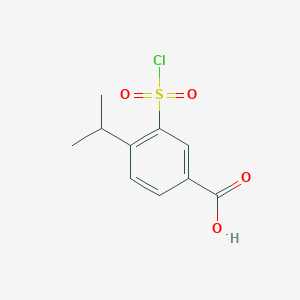

3-Chlorosulfonyl-4-isopropyl-benzoic acid

Beschreibung

Nomenclature and Chemical Identification in Scholarly Contexts

In academic and chemical literature, 3-Chlorosulfonyl-4-isopropyl-benzoic acid is systematically identified to avoid ambiguity. Its structure is defined by a benzene (B151609) ring substituted with a carboxylic acid group (-COOH), an isopropyl group (-CH(CH₃)₂), and a chlorosulfonyl group (-SO₂Cl) at positions 1, 4, and 3, respectively.

For precise identification in research and databases, a variety of chemical identifiers are used. The Chemical Abstracts Service (CAS) has assigned the number 59815-29-1 to this compound. orgsyn.orgscbt.com Other key identifiers are provided in the table below, which are crucial for researchers to accurately locate and reference this specific chemical entity in scholarly databases and chemical supplier catalogs.

| Identifier | Value |

| CAS Number | 59815-29-1 orgsyn.orgscbt.com |

| Molecular Formula | C₁₀H₁₁ClO₄S orgsyn.orgscbt.com |

| Molecular Weight | 262.71 g/mol orgsyn.orgscbt.com |

| IUPAC Name | 3-(chlorosulfonyl)-4-isopropylbenzoic acid |

Significance as a Synthetic Intermediate and Building Block in Organic Chemistry

The significance of this compound in organic chemistry stems from the reactivity of its functional groups, which allows for its incorporation into larger, more complex molecular architectures. The chlorosulfonyl group is a particularly versatile functional handle. As a sulfonyl chloride, it readily reacts with nucleophiles such as amines to form sulfonamides, a common functional group in many biologically active compounds. This reactivity is a cornerstone of its utility as a building block.

The synthesis of this intermediate itself, while not extensively detailed in readily available literature, can be conceptually understood through established organic chemistry principles. A plausible synthetic route would likely begin with the commercially available 4-isopropylbenzoic acid. This starting material could undergo chlorosulfonation, a process that introduces the -SO₂Cl group onto the aromatic ring. The directing effects of the existing substituents (the activating isopropyl group and the deactivating but ortho-, para-directing carboxylic acid group) would influence the position of the incoming chlorosulfonyl group.

Overview of Research Trajectories Involving this compound

The primary research trajectory for this compound is in the field of medicinal chemistry, specifically in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer.

A notable example of the application of a derivative of this compound is in the synthesis of a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). These receptor tyrosine kinases are involved in cell adhesion, proliferation, and migration, and their inhibition is a promising strategy for the treatment of various cancers and inflammatory diseases.

In a key study, researchers designed and synthesized a series of compounds, with the lead compound being 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide . While the direct use of this compound is not explicitly detailed in the synthetic scheme of the final inhibitor, the 4-isopropyl-benzoic acid core is a fundamental component. The introduction of substituents at the 3-position of the benzoic acid ring is a critical step in the synthetic sequence leading to these complex inhibitors. The chlorosulfonyl group in this compound provides a reactive site for the introduction of various functionalities, which is a common strategy in the exploration of structure-activity relationships in drug discovery.

The research highlights the importance of the substituted benzoic acid scaffold in achieving high-potency inhibition of the target kinases. The isopropyl group at the 4-position and the modifications at the 3-position, for which this compound is a key precursor, are crucial for optimizing the binding affinity and selectivity of the final inhibitor molecule. This line of research underscores the strategic importance of specifically substituted building blocks like this compound in the rational design of targeted therapeutics.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorosulfonyl-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRCCOHUNHPILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309333 | |

| Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59815-29-1 | |

| Record name | 59815-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Chlorosulfonyl 4 Isopropyl Benzoic Acid

Preparation of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

The principal method for preparing the title compound involves the reaction of 4-isopropylbenzoic acid with chlorosulfonic acid. This approach leverages the directing effects of the substituents already present on the aromatic ring to achieve the desired isomer.

In this key synthetic step, 4-isopropylbenzoic acid is treated with chlorosulfonic acid, which serves as both the sulfonating agent and often the solvent. The reaction introduces a chlorosulfonyl group onto the benzene (B151609) ring. The position of this new substituent is guided by the electronic effects of the existing isopropyl and carboxylic acid groups. The isopropyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Consequently, the incoming electrophile is directed to the position ortho to the isopropyl group and meta to the carboxylic acid group, yielding the 3-chlorosulfonyl product.

The optimization of reaction conditions is critical for maximizing yield and purity. Based on analogous reactions involving substituted benzoic acids, specific parameters can be established. google.com The reaction typically requires elevated temperatures and an excess of the chlorosulfonating agent to proceed efficiently.

Key reaction parameters, inferred from the synthesis of similar compounds like 4-chloro-3-(chlorosulfonyl)benzoic acid, are detailed below. google.comguidechem.com

| Parameter | Condition | Rationale |

| Temperature | 130-140°C | Overcomes the deactivating effect of the carboxylic acid group and facilitates the substitution reaction. google.comguidechem.com |

| Time | 4-6 hours | Ensures the reaction proceeds to completion for a high conversion of the starting material. google.comguidechem.comgoogle.com |

| Reagent Ratio | Excess Chlorosulfonic Acid | Chlorosulfonic acid often serves as both the reagent and the solvent, ensuring sufficient reactant is present. google.com |

| Catalyst | Sulfamic Acid (optional) | Can be used to suppress the formation of sulfone by-products, which can occur in sulfonation reactions. google.com |

| Work-up | Quenching on ice | The reaction mixture is carefully poured onto crushed ice to decompose excess chlorosulfonic acid and precipitate the solid product. google.comgoogle.com |

The sulfonation of 4-isopropylbenzoic acid follows a classical electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the generation of a potent electrophile, sulfur trioxide (SO₃) or its protonated form, from chlorosulfonic acid. youtube.comyoutube.com

The mechanism proceeds in three main stages:

Generation of the Electrophile : Two molecules of chlorosulfonic acid can react, or it can auto-dissociate, to generate the electrophile, which is attacked by the electron-rich benzene ring.

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the 4-isopropylbenzoic acid ring attacks the electrophilic sulfur atom. This attack preferentially occurs at the C-3 position, which is activated by the ortho, para-directing isopropyl group and meta to the deactivating carboxylic acid group. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Deprotonation and Re-aromatization : A weak base in the reaction medium, such as the HSO₃Cl⁻ or Cl⁻ ion, removes the proton from the carbon atom bearing the new sulfonyl group. This restores the aromaticity of the ring and yields the final product, this compound. youtube.com

Alternative Synthetic Routes to Chlorosulfonylbenzoic Acid Derivatives

To provide a broader context for the synthesis of chlorosulfonylated benzoic acids, it is useful to examine established routes for related compounds. These methods also rely on electrophilic aromatic substitution and highlight the influence of different substituents on the reaction's outcome.

The direct chlorosulfonation of unsubstituted benzoic acid is a fundamental method for producing its chlorosulfonated derivatives. In this process, benzoic acid is reacted with an excess of chlorosulfonic acid. google.com The carboxylic acid group is a meta-directing deactivator, so the reaction yields 3-(chlorosulfonyl)benzoic acid. sigmaaldrich.com To achieve a reasonable yield, the reaction is typically heated for an extended period. In some procedures, thionyl chloride is added after an initial sulfonation step to convert the sulfonic acid into the desired sulfonyl chloride. google.comgoogle.com

The synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid provides a close structural analog to the target compound. This synthesis is well-documented and involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid. google.com The chloro substituent is a deactivating but ortho, para-directing group. Similar to the isopropyl group in the main synthesis, it directs the incoming chlorosulfonyl group to the position ortho to it (C-3). This position is also meta to the carboxylic acid group, leading to the desired product.

A typical procedure involves heating a mixture of 4-chlorobenzoic acid and chlorosulfonic acid at high temperatures, such as 130°C to 140°C, for several hours. google.com The product is then isolated by pouring the reaction mixture over ice, followed by filtration. google.com

Table of Alternative Synthetic Reactions

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| Benzoic Acid | Chlorosulfonic Acid, Thionyl Chloride | Heat to 120°C, then add thionyl chloride at 70°C. google.comgoogle.com | 3-(Chlorosulfonyl)benzoic acid |

Method for Preparing Chlorosulfonyl Benzoyl Chloride Compounds

The preparation of chlorosulfonyl benzoyl chlorides is a crucial step in the synthesis of various pharmaceutical and chemical intermediates. google.com A general and effective method involves the direct chlorosulfonylation of an appropriate benzoic acid derivative. In the specific case of this compound, the synthesis starts from 4-isopropylbenzoic acid. The procedure involves heating a solution of 4-isopropylbenzoic acid in chlorosulfonic acid. This reaction is a classic example of electrophilic aromatic substitution, where the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring. The reaction mixture is subsequently quenched, typically by pouring it onto ice, which induces the precipitation of the product. The resulting solid, this compound, is then collected by filtration and dried, yielding a valuable building block for further synthesis.

A related patented method for preparing chlorosulfonyl benzoyl chloride compounds involves the chlorination of a metal salt of a sulfobenzoic acid. google.com For instance, 3-chlorosulfonylbenzoyl chloride can be synthesized by reacting sodium 3-sulfobenzoate with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) and a solvent such as toluene. google.com After the reaction, the resulting by-product, a metal chloride, is removed by dissolving it in acidic water and performing a liquid-liquid separation. google.com

Table 1: Reaction Parameters for Synthesis of 3-Chlorosulfonylbenzoyl Chloride

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Sodium 3-sulfobenzoate | google.com |

| Chlorinating Agent | Thionyl Chloride | google.com |

| Catalyst | N,N-dimethylformamide | google.com |

| Solvent | Toluene | google.com |

| Reaction Temperature | 70 °C | google.com |

Precursor Synthesis and Derivatization in the Context of this compound

The availability and synthesis of the precursor, 4-isopropylbenzoic acid, are fundamental to the production of this compound. Various synthetic routes to this precursor have been developed from different starting materials.

4-Isopropylbenzoic acid, also known as cumic acid, can be synthesized through the oxidation of several readily available compounds. chemicalbook.com

A direct and efficient route to 4-isopropylbenzoic acid is the oxidation of cuminic aldehyde (4-isopropylbenzaldehyde). chemicalbook.comchemicalbook.comvulcanchem.com This transformation can be accomplished using a range of oxidizing agents, from conventional chemical oxidants to more advanced catalytic air oxidation systems. The presence of water can facilitate this oxidation process. chemicalbook.comchemicalbook.com

Another common industrial method is the oxidation of para-cymene (4-isopropyltoluene). chemicalbook.comchemicalbook.comvulcanchem.com This reaction can be performed under either acidic or alkaline conditions to yield 4-isopropylbenzoic acid. chemicalbook.comchemicalbook.com Research has explored the use of mixed catalyst systems, such as Co/Mn/Br, for the aerial oxidation of p-cymene (B1678584). iitm.ac.in These catalytic processes can be optimized to produce a mixture of products, including 4-isopropylbenzyl alcohol, 4-isopropylbenzaldehyde, and the desired 4-isopropylbenzoic acid. iitm.ac.in The ratio of these products can be influenced by reaction conditions like temperature, pressure, and catalyst composition. iitm.ac.innih.gov For example, liquid-phase oxidation of p-cymene can lead to the formation of hydroperoxide intermediates that subsequently decompose into various products, including p-isopropyl benzoic acid. researchgate.net

Table 2: Products of Catalytic Aerial Oxidation of p-Cymene

| Product | Selectivity (%) (Example) | Reference |

|---|---|---|

| p-Isopropylbenzyl alcohol | 54.7 | iitm.ac.in |

| p-Isopropyl benzaldehyde | 33.1 | iitm.ac.in |

| p-Isopropyl benzoic acid | 3.3 | iitm.ac.in |

4-Isopropylbenzoic acid can also be prepared via the oxidation of 4-isopropylbenzyl alcohol. chemicalbook.com A noteworthy modern technique employs ultrasonic irradiation to drive this conversion. In a specific example, 4-isopropylbenzyl alcohol in diethylene glycol dimethyl ether, when subjected to ultrasonic irradiation (e.g., at 40 KHz/30 W/70°C for 30 minutes), produces 4-isopropylbenzoic acid with a high yield of 98%. chemicalbook.comvulcanchem.com

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative, which is better suited for a particular analytical technique or to facilitate structural elucidation. psu.eduresearchgate.net Carboxylic acids like 4-isopropylbenzoic acid are often derivatized to enhance their volatility for gas chromatography (GC) or to improve their detectability for high-performance liquid chromatography (HPLC) and mass spectrometry (MS). psu.educolostate.edu

Common derivatization strategies for carboxylic acids include:

Esterification (Alkylation): Converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst. This increases the compound's volatility for GC analysis. psu.educolostate.edu

Silylation: Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. This is another widely used method to increase volatility for GC. researchgate.net

Amide Formation: Reaction with an amine to form an amide can also be used for analytical purposes. colostate.edu

For mechanistic and characterization studies, 4-isopropylbenzoic acid has been used to synthesize new triorganotin carboxylates. chemicalbook.comsigmaaldrich.com These derivatives were then fully characterized using spectroscopic (e.g., NMR, IR) and thermal analysis techniques to study the coordination of the tin atom. chemicalbook.comsigmaaldrich.com In another example of derivatization for creating novel molecular structures, 4-isopropylbenzoic acid is first converted to its hydrazide. This intermediate is then used to form a thiadiazole ring, which can be further modified, demonstrating its utility as a scaffold in synthetic chemistry.

Derivatization for Analytical and Mechanistic Studies

Charge-Switch Derivatization using 3-(Chlorosulfonyl)benzoic Acid for RP-UHPLC/MS/MS Analysis of Lipids

The core principle of this method is to introduce a negatively charged group onto neutral lipid molecules that are typically analyzed in the positive ion mode. nih.govacs.org This "charge-switch" to the negative ion mode offers several advantages, such as increased stability of the analyte in the ion source, higher ionization efficiency, and the generation of diagnostic fragments that are useful for precursor ion scanning (PIS), neutral loss scanning (NLS), and multiple reaction monitoring (MRM) transitions. nih.govacs.org The derivatization reaction itself is straightforward, involving the mixing of reagents and heating for a specific time, which facilitates its adoption in various laboratory settings. nih.gov The reaction mechanism for the derivatization of cholesterol with 3-(chlorosulfonyl)benzoic acid is a key example of this process. nih.govacs.org

Optimization of Derivatization Process

The efficiency of the derivatization reaction is dependent on several key parameters that have been systematically optimized to achieve high reaction yields. nih.gov The optimization process typically involves using a pooled plasma sample spiked with a mixture of internal standards. nih.govresearchgate.net The parameters investigated include the molar ratio of pyridine (B92270) to the derivatizing agent, the concentration of the derivatization agent, the reaction temperature, and the reaction time. nih.gov

The presence of pyridine was found to be crucial, as its absence resulted in minimal and non-reproducible reaction yields for all lipid classes studied. nih.govacs.org The optimal conditions were determined to be a reaction time of 40 minutes at a temperature of 60 °C. nih.govresearchgate.netplu.eduscilit.com The stability of the resulting derivatized lipids is a critical factor for the robustness of the analytical method. nih.govresearchgate.netacs.orgplu.eduscilit.com Studies have confirmed that the derivatives exhibit good short-term stability, remaining stable for 10 hours at 4 °C, and excellent long-term stability, being preserved for up to 5 days at -80 °C. nih.govresearchgate.netacs.orgplu.eduscilit.com

Table 1: Optimized Parameters for Derivatization

| Parameter | Investigated Range | Optimal Condition |

|---|---|---|

| Molar Ratio of Pyridine to 3-(Chlorosulfonyl)benzoic Acid | 0:1, 1:1, 2:1, 4:1, 6:1 | Dependent on lipid class, but presence of pyridine is essential nih.govacs.org |

| Concentration of Derivatization Agent | 10, 50, 100, 150 mg/mL | 50 mg/mL nih.gov |

| Reaction Temperature | 20, 40, 60 °C | 60 °C nih.govresearchgate.net |

| Reaction Time | 5, 10, 20, 40, 60 min | 40 min nih.govresearchgate.net |

Investigation of Chromatographic and Mass Spectrometric Properties of Derivatized Lipids

The chromatographic and mass spectrometric behaviors of lipids derivatized with 3-(chlorosulfonyl)benzoic acid were systematically investigated using a panel of 29 different lipid standards from four major lipid classes. nih.govresearchgate.netacs.org The derivatization introduces a charge-switch, enabling the detection of these lipids in the negative ion mode, which is advantageous as it minimizes in-source fragmentation and reduces the formation of multiple adducts, thereby increasing sensitivity. acs.org

Upon analysis by RP-UHPLC/MS/MS, the derivatized lipids, including monoacylglycerols, diacylglycerols, free sterols, and prenols, consistently show the presence of deprotonated molecules. nih.gov The combination of derivatization with RP-UHPLC/MS/MS allows for highly selective and sensitive analysis with low limits of detection (LOD). nih.gov For free sterols, the LOD was significantly reduced, reaching levels of 15–25 pmol/mL in plasma. nih.govresearchgate.netacs.orgplu.eduscilit.com The method's robustness and accuracy are demonstrated by its repeatability and reproducibility, as verified by different operators, and by the high linear regression coefficients of the calibration curves. nih.govresearchgate.netacs.org

Applications in Metabolomics and Lipidomics Research

The derivatization method using 3-(chlorosulfonyl)benzoic acid has significant applications in the fields of metabolomics and lipidomics, particularly for the analysis of neutral lipids. nih.govacs.orgresearchgate.net The enhanced sensitivity and selectivity offered by this method allow for the comprehensive profiling of specific lipid classes in complex biological samples. nih.govacs.orgmeliomics.com

A key application of this optimized method is the analysis of lipids in human plasma. nih.govplu.eduacs.org In one study, the application of this derivatization technique led to the successful identification of 92 different lipid species from the targeted classes in human plasma. nih.govresearchgate.netplu.eduacs.org This included the identification of 8 monoacylglycerols, 66 diacylglycerols, 15 free sterols, and 3 prenols. nih.govacs.org This represents a substantial improvement in the ability to detect and identify these lipid classes compared to previously published methods. nih.govplu.eduacs.org The ability to accurately quantify a wide range of lipids is crucial for understanding their roles in various physiological and pathological processes, making this derivatization strategy a valuable tool in clinical and biomedical research. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Chlorosulfonyl)benzoic acid |

| Monoacylglycerols |

| Diacylglycerols |

| Free Sterols |

| Tocopherols |

| Cholesterol |

| Pyridine |

Chemical Reactivity and Transformation of the Chlorosulfonyl and Carboxyl Moieties

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesizing a diverse array of sulfonamide and sulfonate derivatives.

The reaction of 3-chlorosulfonyl-4-isopropyl-benzoic acid with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The sulfonyl chloride group of this compound readily reacts with a variety of amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry for the generation of compound libraries with diverse biological activities. The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Similarly, amino acid esters can be used as nucleophiles to yield N-sulfonylated amino acid derivatives. These reactions are often carried out in an aqueous medium with a base such as sodium carbonate to act as an HCl scavenger. beilstein-journals.org The presence of the isopropyl group provides steric hindrance that can influence the reaction rate, while the carboxylic acid moiety offers a site for further functionalization.

| Reactant | Product | Reaction Conditions |

| Primary/Secondary Amine | N-substituted-4-isopropyl-3-sulfamoylbenzoic acid | Base (e.g., pyridine (B92270), triethylamine) |

| Amino Acid Ester | N-(4-isopropyl-3-carboxybenzenesulfonyl)amino acid ester | Aqueous base (e.g., Na₂CO₃) |

This table presents a generalized summary of reaction conditions.

While direct synthesis from this compound is not explicitly detailed in the provided literature, a closely related synthetic pathway for 3-sulfonamide substituted benzamido-benzimidazolones offers a clear blueprint. chemicalbook.com This synthetic strategy involves the initial reaction of a chlorosulfonyl benzoyl chloride with various amines to produce a series of sulfonamide benzoic acids. These intermediates are then converted to their corresponding acyl chlorides. Subsequent reaction with o-nitrophenylhydrazine, followed by reduction of the nitro group and cyclization with a reagent like ethyl chloroformate, yields the target benzimidazolone structures. chemicalbook.com Adapting this methodology, this compound can first be reacted with an amine to form a 4-isopropyl-3-(N-substituted-sulfamoyl)benzoic acid, which can then be carried through the subsequent steps to yield the desired substituted benzamido-benzimidazolones.

The synthesis of benzothiazole-containing sulfonamides can be achieved by reacting this compound with an appropriate aminobenzothiazole derivative. semanticscholar.orgscbt.comchemicalbook.com The reaction follows the general mechanism of sulfonamide formation, where the amino group of the benzothiazole (B30560) acts as the nucleophile. The reaction is typically carried out in a suitable solvent, and a base may be added to facilitate the reaction. The resulting compounds merge the structural features of a sulfonamide, a benzoic acid, and a benzothiazole, a combination often explored for potential pharmacological activity. nih.govresearchgate.net

| Reactant | Product |

| 2-Aminobenzothiazole (B30445) derivative | 4-isopropyl-3-((benzothiazol-2-yl)sulfamoyl)benzoic acid derivative |

This table illustrates the expected product from the reaction of this compound with a 2-aminobenzothiazole derivative.

The reaction of this compound with aniline (B41778) or its derivatives leads to the formation of N-phenyl-sulfamoyl benzoic acids. A notable example in a related system is the synthesis of 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, which has been identified as an inhibitor of ERAP2. chemicalbook.com This suggests that this compound can be a valuable precursor for creating structurally complex and biologically active molecules through its reaction with various substituted anilines. The reaction conditions are generally mild, often requiring a base to neutralize the generated HCl.

The electrophilic nature of the sulfonyl chloride group extends beyond reactions with amines, allowing for a broad range of functionalizations through reactions with other nucleophiles. This versatility enhances the utility of this compound as a synthetic intermediate.

For instance, the reaction with alcohols in the presence of a base like pyridine yields sulfonate esters. This transformation is a common strategy for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.

Similarly, reaction with thiols can lead to the formation of thiosulfonates. These reactions broaden the scope of derivatives that can be synthesized from this compound, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

| Nucleophile | Functional Group Formed | Product Class |

| Alcohol (R-OH) | Sulfonate Ester (-SO₂-OR) | Alkyl 4-isopropyl-3-(carboxy)benzenesulfonate |

| Thiol (R-SH) | Thiosulfonate (-SO₂-SR) | S-Alkyl 4-isopropyl-3-(carboxy)benzenethiosulfonate |

This table summarizes the functionalization of this compound with alcohol and thiol nucleophiles.

Formation of Sulfonyl Azides

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions, including esterification, amide bond formation, and directed ortho-metalation.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst such as sulfuric acid. libretexts.org This reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester. google.com

For this compound, reaction with an alcohol (R'OH) would yield the corresponding ester, 3-chlorosulfonyl-4-isopropyl-benzoate. The choice of alcohol will determine the nature of the resulting ester. For instance, reaction with isopropanol (B130326) would yield isopropyl 2-chlorosulfonyl-benzoate. chemsynthesis.com

Table 2: Representative Esterification Reactions of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| p-Aminobenzoic acid | Ethanol | H₂SO₄ | Ethyl p-aminobenzoate (Benzocaine) | libretexts.org |

| Benzoic acid | Alcohols (C7-C13) | Tin(II) compounds | Benzoic acid esters | google.com |

| This compound | R'OH | H₂SO₄ (or other acid catalyst) | Alkyl 3-chlorosulfonyl-4-isopropyl-benzoate | N/A |

The carboxylic acid group can be converted to an amide group by reaction with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride. Alternatively, direct condensation of the carboxylic acid and amine can be achieved using coupling reagents or by heating. researchgate.net For instance, direct amide formation can be facilitated by reagents like titanium tetrachloride (TiCl₄). nih.gov

The reaction of this compound with a primary or secondary amine (R'R''NH) would produce the corresponding N-substituted-3-chlorosulfonyl-4-isopropyl-benzamide.

Table 3: Methods for Amide Bond Formation from Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Method/Reagent | Product | Reference |

| Benzoic acid | Aniline | TiCl₄, Pyridine | N-Phenylbenzamide | nih.gov |

| Various carboxylic acids | Various amines | In situ generated phosphonium (B103445) salts | Amides | nih.gov |

| Benzoic acid | Benzylamine | Heat, Toluene | N-Benzylbenzamide | rsc.org |

| This compound | R'R''NH | Various coupling agents or heat | N-substituted-3-chlorosulfonyl-4-isopropyl-benzamide | N/A |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The carboxylic acid group itself can act as a directing group for ortho-lithiation. semanticscholar.orgrsc.orgresearchgate.net

For this compound, the directing effects of the three substituents must be considered. The carboxylic acid group directs lithiation to the ortho positions (C2 and C6). The isopropyl group is a weak ortho, para-director. vaia.com The chlorosulfonyl group is a meta-director in electrophilic aromatic substitution, but its effect in directed lithiation is less straightforward. Given the strong directing ability of the carboxylate group formed in situ, lithiation is most likely to occur at the C2 position, which is ortho to the carboxylic acid and not sterically hindered by the adjacent isopropyl group. Subsequent reaction with an electrophile would introduce a new substituent at this position.

Transformations of the Isopropyl Group

The isopropyl group is an alkyl substituent on the aromatic ring that can also undergo chemical transformations, although it is generally less reactive than the chlorosulfonyl and carboxylic acid groups. The isopropyl group is an activating group and directs incoming electrophiles to the ortho and para positions in electrophilic aromatic substitution reactions. vaia.comyoutube.com

One of the key reactions of alkyl side chains on an aromatic ring is oxidation. msu.edu The benzylic hydrogens of the isopropyl group are susceptible to oxidation, typically by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. rutgers.edu This reaction would convert the isopropyl group into a carboxylic acid group, leading to the formation of a dicarboxylic acid derivative. However, the presence of the other functional groups on the ring would influence the reaction conditions and selectivity. The isopropyl group can also be removed under certain nitration conditions, a process known as nitrodeisopropylation. rsc.org

Oxidation Studies

While specific oxidation studies on this compound are not extensively documented, the behavior of the isopropyl substituent can be inferred from research on structurally similar compounds, such as p-cymene (B1678584) (p-isopropyltoluene). The isopropyl group attached to an aromatic ring is susceptible to oxidation, particularly at the benzylic carbon.

Studies on the aerial oxidation of p-cymene using a Co/Mn/Br catalyst system show that the isopropyl group can be oxidized to yield corresponding alcohols, aldehydes (or ketones), and ultimately, carboxylic acids. iitm.ac.in In a similar fashion, the isopropyl group of this compound would be the primary site for oxidation, while the aromatic ring itself is rendered less reactive by the deactivating chlorosulfonyl and carboxyl groups.

The oxidation would likely proceed in a stepwise manner, first forming a secondary alcohol (2-(2-carboxy-5-chlorosulfonylphenyl)propan-2-ol), followed by further oxidation to a ketone (3-acetyl-4-chlorosulfonylbenzoic acid), and potentially, under harsh conditions, cleavage to form a carboxylic acid.

| Oxidation Stage | Potential Product Name | Product Structure | Notes |

|---|---|---|---|

| Initial Oxidation | 2-(4-Carboxy-2-chlorosulfonylphenyl)propan-2-ol | C10H11ClO5S | Formation of a tertiary alcohol at the benzylic position. |

| Further Oxidation | 4-Acetyl-2-carboxybenzenesulfonyl chloride | C9H7ClO5S | Oxidation of the alcohol to a ketone. This would not occur as the alcohol is tertiary. Oxidation would likely lead to ring cleavage under harsh conditions. |

The specific product distribution would heavily depend on the reaction conditions, including the choice of oxidant, catalyst, temperature, and reaction time. iitm.ac.in

Impact on Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of further substitutions on the aromatic ring of this compound is dictated by the directing effects of the existing substituents.

Carboxylic Acid (-COOH): Deactivating, meta-director. numberanalytics.combritannica.com

Chlorosulfonyl (-SO2Cl): Strongly deactivating, meta-director. stackexchange.com

Isopropyl (-CH(CH3)2): Activating, ortho-, para-director.

The positions on the aromatic ring relative to the isopropyl group are ortho (position 3 and 5) and para (position 6). Position 3 is already occupied by the chlorosulfonyl group. The position para to the isopropyl group (position 6) is also ortho to the carboxylic acid. The position ortho to the isopropyl group (position 5) is meta to both the chlorosulfonyl and carboxylic acid groups.

In an electrophilic aromatic substitution reaction, the powerful deactivating nature of the -SO2Cl and -COOH groups would significantly reduce the reactivity of the ring. However, the activating isopropyl group would direct an incoming electrophile primarily to position 5. This position is sterically accessible and electronically favored by the activating group, while also being the meta position relative to the two deactivating groups. Therefore, electrophilic substitution would be highly regioselective for position 5.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Deactivating | Meta (positions 3, 5) |

| -CH(CH3)2 | 4 | Activating | Ortho, Para (positions 3, 5, 6) |

| -SO2Cl | 3 | Strongly Deactivating | Meta (positions 1, 5) |

Regarding stereoselectivity, the parent molecule, this compound, is achiral. Stereoselectivity would become a consideration only in reactions that introduce a new chiral center. For example, if a reaction were to occur at the benzylic carbon of the isopropyl group, creating a new substituent and thus a chiral center, the existing bulky groups (-SO2Cl and -COOH) could sterically hinder the approach of reagents, potentially leading to a preferred stereoisomer. However, without specific experimental data for such reactions on this molecule, any discussion of stereoselectivity remains theoretical.

Advanced Research Techniques and Methodologies Applied to 3 Chlorosulfonyl 4 Isopropyl Benzoic Acid

Spectroscopic Characterization in Research

Spectroscopy is a cornerstone in the chemical analysis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the carbon and hydrogen framework. While specific spectra for this exact compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its known structure and data from analogous compounds like 4-isopropylbenzoic acid and various chlorobenzoic acids. rsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The isopropyl group should produce a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The three protons on the aromatic ring will appear as distinct signals in the downfield region, with their splitting patterns (doublet, doublet of doublets) dictated by their coupling with adjacent protons. A very broad singlet, characteristic of a carboxylic acid proton, is also anticipated.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique signals for each carbon atom in a different chemical environment. This includes two signals for the isopropyl group, six for the aromatic carbons (four substituted and two unsubstituted), and one for the carbonyl carbon of the carboxylic acid. The positions of the electron-withdrawing chlorosulfonyl and carboxyl groups significantly influence the chemical shifts of the aromatic carbons.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Isopropyl -CH(CH₃)₂ | ~3.4 (septet) | ~34 |

| Isopropyl -CH(CH₃)₂ | ~1.2 (doublet) | ~23 |

| Aromatic C-H | ~7.5 - 8.5 (multiplets) | ~125 - 140 |

| Carboxylic Acid -COOH | ~11-13 (broad singlet) | ~166 |

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. The analysis would verify the molecular mass of 262.71 Da. scbt.com In techniques like electrospray ionization (ESI), the molecule would likely be observed as the deprotonated ion [M-H]⁻ at m/z 261.7 in negative ion mode.

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways would involve the loss of the chlorine atom, the sulfonyl group (SO₂), the entire chlorosulfonyl group (SO₂Cl), the carboxyl group (COOH), or the isopropyl group. A related compound, 3-(chlorosulfonyl)benzoic acid, has been successfully used as a derivatization agent to improve the ionization efficiency and sensitivity in the analysis of other molecules by UHPLC-MS/MS, demonstrating the utility of this chemical moiety in mass spectrometric methods. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 262.7 |

| [M-Cl]⁺ | Loss of Chlorine | 227.7 |

| [M-C₃H₇]⁺ | Loss of Isopropyl Group | 219.7 |

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these spectra would show characteristic absorption bands confirming its key structural features.

The spectrum would be dominated by several key peaks:

A very broad O-H stretching band for the carboxylic acid dimer, typically found in the 3300-2500 cm⁻¹ region.

A strong C=O stretching absorption for the carboxylic acid group, expected around 1700 cm⁻¹. spectroscopyonline.com

Two strong S=O stretching bands characteristic of the sulfonyl chloride group, appearing near 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).

C-O stretching and O-H bending vibrations from the carboxylic acid group between 1440-1395 cm⁻¹ and 950-910 cm⁻¹. spectroscopyonline.com

Aromatic C=C ring stretching peaks in the 1600-1450 cm⁻¹ region. docbrown.info

C-S and C-Cl stretching vibrations at lower wavenumbers.

These techniques provide a rapid and reliable method for confirming the presence of the defining carboxylic acid and chlorosulfonyl functionalities. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 |

| Sulfonyl Chloride | S=O Asymmetric Stretch | ~1375 |

| Sulfonyl Chloride | S=O Symmetric Stretch | ~1185 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions for this compound.

If a suitable single crystal were analyzed, this method would reveal how the molecules pack in the crystal lattice. It would explicitly show the hydrogen bonding interactions between the carboxylic acid groups, which typically form dimeric structures in the solid state. Although it is a powerful technique for unambiguous structure determination, there are currently no publicly available crystal structure reports for this compound.

Chromatographic Techniques in Research and Analysis

Chromatography is essential for separating the target compound from impurities and for performing accurate quantitative measurements.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, UHPLC, are the predominant analytical techniques for assessing the purity and performing quantitative analysis of this compound. ekb.eg These methods are valued for their sensitivity, reproducibility, and ability to separate complex mixtures. sigmaaldrich.com

A typical analysis would employ a reversed-phase method. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The mobile phase is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., phosphoric acid or formic acid) added to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. upb.ro The compound's aromatic structure makes it an excellent chromophore, allowing for sensitive detection using a UV detector, typically set at a wavelength around 205-240 nm. ekb.eg UHPLC offers the advantage of faster analysis times and improved separation efficiency compared to traditional HPLC, making it suitable for high-throughput screening. nih.gov

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Mode | Gradient or Isocratic Elution |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is inherently challenging due to its low volatility and potential for thermal degradation at the high temperatures required for vaporization. The presence of the polar carboxylic acid and reactive chlorosulfonyl groups necessitates a derivatization step to convert the molecule into a more volatile and thermally stable form suitable for GC analysis.

Chemical derivatization modifies the analyte's structure to improve its chromatographic performance. nih.gov For carboxylic acids like this compound, a common strategy is esterification, for example, converting the carboxylic acid group (-COOH) into a methyl ester (-COOCH₃). Another widely used method for compounds with active hydrogens is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process significantly reduces the molecule's polarity and increases its volatility, allowing it to be analyzed by GC-MS (Gas Chromatography-Mass Spectrometry).

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a capillary column like a DB-5, which is suitable for a wide range of organic molecules. researchgate.net The mass spectrometer detector allows for both quantification and structural elucidation based on the fragmentation pattern of the derivatized molecule.

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized this compound

| Parameter | Value/Condition | Purpose |

| Column | DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness | Provides high-resolution separation of components in the mixture. |

| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column for trace analysis. |

| Injector Temp. | 250 °C | Facilitates rapid volatilization of the derivatized analyte. |

| Oven Program | Initial 100°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min | Separates compounds based on their boiling points and column interactions. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Optimal flow for carrier gas to ensure efficient separation. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies the analyte based on its mass-to-charge ratio. |

| MS Scan Range | 50-550 m/z | Detects a wide range of fragment ions to aid in structural identification. |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. als-journal.comaps.org For this compound, DFT calculations, often using a basis set like B3LYP/6-311+G**, can predict its three-dimensional structure with high accuracy. nih.gov

A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. multidisciplinaryjournals.com The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. multidisciplinaryjournals.com A smaller gap suggests higher reactivity.

These calculations yield various electronic descriptors that can predict the molecule's behavior in chemical reactions. For instance, ionization potential (IP) and electron affinity (EA) indicate the energy required to remove or add an electron, respectively, providing further insight into its redox properties. nih.gov Such computational studies can be performed to understand the reactivity of the chlorosulfonyl group or the acidity of the carboxylic acid proton. researchgate.netresearchgate.net

Table 2: Key Electronic Descriptors from DFT Calculations for this compound

| Descriptor | Definition | Significance for Reactivity Prediction |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; higher energy suggests greater electron-donating ability. nih.gov |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; lower energy suggests greater electron-accepting ability. multidisciplinaryjournals.com |

| HOMO-LUMO Gap | Energy difference between E_LUMO and E_HOMO | A small gap correlates with high chemical reactivity and low kinetic stability. multidisciplinaryjournals.com |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Predicts the molecule's susceptibility to oxidation. A lower IP indicates easier oxidation. nih.gov |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Predicts the molecule's susceptibility to reduction. A higher EA indicates easier reduction. nih.gov |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | A higher hardness value indicates greater stability and lower reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular behavior, which is crucial for understanding conformational flexibility and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations can be used for conformational analysis . The molecule possesses several rotatable bonds, particularly around the isopropyl and sulfonyl groups. MD simulations in a simulated solvent environment can reveal the most stable conformations and the energy barriers between them. This analysis helps to understand how the molecule's shape changes over time and which spatial arrangements are most probable. mdpi.com

In the context of drug design, MD simulations are invaluable for studying ligand-protein interactions . If this compound were being investigated as a potential enzyme inhibitor, MD simulations could model its binding to the protein's active site. iium.edu.my These simulations can predict the binding affinity, identify key amino acid residues involved in the interaction, and characterize the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.goviium.edu.my The stability of these interactions throughout the simulation provides insight into the potential efficacy of the ligand. iium.edu.my

Table 3: Typical Workflow for MD Simulation of Ligand-Protein Interaction

| Step | Description | Key Outputs |

| 1. System Preparation | The 3D structures of the protein and the ligand (this compound) are prepared. The ligand is placed in the protein's binding site. | Initial coordinates for the simulation. |

| 2. Solvation | The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. | A solvated system ready for simulation. |

| 3. Energy Minimization | The system's energy is minimized to relax any steric clashes or unfavorable geometries. | A low-energy, stable starting structure. |

| 4. Equilibration | The system is gradually heated to the desired temperature and pressure is adjusted, allowing the system to reach equilibrium. | A stable, equilibrated system. |

| 5. Production MD | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics. | Trajectory file containing atomic positions and velocities over time. |

| 6. Analysis | The trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD), binding free energy, and specific intermolecular contacts. | Quantitative data on binding stability, key interactions, and conformational changes. nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijpsr.com The fundamental principle is that variations in a molecule's structure lead to changes in its activity. excli.de QSAR models are used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and saving resources. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition) would be required. For each compound, a set of numerical values known as molecular descriptors is calculated. These can be simple (e.g., molecular weight, logP) or complex 3D descriptors derived from the molecule's conformation. nih.gov

Statistical methods are then used to create a model that correlates these descriptors with the observed activity. A relevant example is the 3D-QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, which are structurally related to the target compound. nih.gov In such a study, techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to build predictive models based on the steric and electrostatic fields of the aligned molecules. nih.gov The resulting models can then be used to predict the activity of new analogues and provide visual, three-dimensional insights into which structural modifications are likely to enhance or diminish biological potency. nih.gov

Table 4: Example of a Hypothetical QSAR Data Set

| Compound | R-Group Modification | logP (Hydrophobicity) | Dipole Moment (Polarity) | Steric Descriptor (e.g., MR) | Experimental Activity (IC₅₀, µM) |

| 1 | -H | 3.1 | 4.5 D | 65 | 10.5 |

| 2 | -F | 3.2 | 4.8 D | 66 | 8.2 |

| 3 | -Cl | 3.6 | 4.9 D | 70 | 5.1 |

| 4 | -CH₃ | 3.5 | 4.3 D | 70 | 9.8 |

| 5 | -OCH₃ | 3.0 | 5.1 D | 72 | 12.3 |

Future Research Directions and Potential Innovations

Development of Novel Synthetic Methodologies

The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals and other functional materials. enamine.netnih.gov Future research on 3-Chlorosulfonyl-4-isopropyl-benzoic acid could focus on developing more efficient, safer, and environmentally friendly synthetic routes.

Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or thionyl chloride, which can generate significant hazardous waste. Green chemistry principles encourage the development of alternatives that minimize environmental impact.

Future research could explore the following green approaches for the synthesis of this compound:

Oxyhalogenation in Aqueous Media: One promising route is the oxyhalogenation of the corresponding thiol or disulfide precursor using an oxidizing agent in water. For instance, the use of oxone and a chloride source (like KCl) in water has been shown to be a simple and rapid method for synthesizing various sulfonyl chlorides under mild conditions. rsc.org Applying this to the synthesis of this compound from 4-isopropyl-3-mercaptobenzoic acid would represent a significant green advancement.

N-Chlorosuccinimide (NCS) as a Chlorinating Agent: Another environmentally benign method involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This approach avoids harsh and odorous reagents, and the succinimide (B58015) byproduct can often be recycled. organic-chemistry.org Adapting this methodology for aromatic substrates like the precursor to this compound could offer a more sustainable industrial-scale production process.

Flow Chemistry for Improved Safety and Efficiency: Continuous flow chemistry offers enhanced safety, better process control, and often higher yields compared to batch processes, especially for reactions involving hazardous reagents or intermediates. google.commdpi.com Developing a flow-based synthesis for this compound could mitigate the risks associated with traditional chlorosulfonation methods and allow for safer, scalable production. mdpi.com

| Green Chemistry Approach | Key Reagents/Conditions | Potential Advantages | Relevant Research |

|---|---|---|---|

| Oxyhalogenation | Thiol/Disulfide precursor, Oxone, KCl, Water | Mild conditions, use of water as a solvent, reduced hazardous waste. | rsc.org |

| N-Chlorosuccinimide (NCS) | S-alkylisothiourea salt precursor, NCS | Avoids harsh reagents, potential for byproduct recycling. | organic-chemistry.orgresearchgate.net |

| Flow Chemistry | Continuous reactor setup | Improved safety, better process control, scalability. | google.commdpi.com |

Catalytic Transformations Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is highly reactive and can undergo a variety of transformations. fiveable.memagtech.com.cn Future research could focus on novel catalytic methods to activate and functionalize the sulfonyl chloride moiety of this compound.

Visible-Light Photoredox Catalysis: This has emerged as a powerful tool for organic synthesis, enabling the activation of sulfonyl chlorides under mild conditions to generate sulfonyl radicals. researchgate.net These radicals can then participate in a range of coupling reactions. Research could investigate the use of photoredox catalysis to couple this compound with various nucleophiles, leading to the synthesis of novel sulfonamides, sulfones, and other derivatives with potentially interesting biological or material properties.

Transition-Metal Catalyzed Cross-Coupling: While less common than for aryl halides, there are palladium-catalyzed methods for the chlorosulfonylation of arylboronic acids to form sulfonyl chlorides. nih.gov Conversely, research could explore the development of transition-metal catalyzed cross-coupling reactions where the sulfonyl chloride group of this compound acts as an electrophile to form new carbon-carbon or carbon-heteroatom bonds.

Catalytic Activation for Sulfonamide Synthesis: The reaction of sulfonyl chlorides with amines to form sulfonamides is fundamental. nih.gov Developing catalytic methods for this transformation, perhaps using flow chemistry, could enhance the efficiency and substrate scope for creating libraries of sulfonamide derivatives of this compound for biological screening. nih.gov

Exploration of New Therapeutic Applications

Aryl sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.net The structure of this compound makes it an attractive scaffold for the synthesis of new therapeutic candidates.

Targeting Emerging Disease Pathways

The diverse biological activities of sulfonamides stem from their ability to mimic the transition state of various enzymatic reactions or to bind to specific protein targets. Future research could involve synthesizing a library of sulfonamide derivatives from this compound and screening them against emerging disease targets. The isopropyl and carboxylic acid groups provide additional points for interaction or further modification, which could be tuned to achieve high affinity and selectivity for a particular biological target. For instance, the lipophilic isopropyl group might enhance membrane permeability, while the carboxylic acid could be involved in key hydrogen bonding interactions within a protein's active site.

Combination Therapies and Prodrug Strategies

Combination Therapies: In many diseases, such as cancer and infectious diseases, combination therapies are employed to enhance efficacy and overcome resistance. acs.org Derivatives of this compound could be investigated as part of combination regimens. For example, a novel sulfonamide derived from this compound could be tested for synergistic effects with existing chemotherapeutic agents or antibiotics.

Prodrug Strategies: Prodrug design is a valuable strategy to improve the pharmacokinetic or pharmacodynamic properties of a drug. nih.gov The functional groups on this compound offer handles for creating prodrugs. The sulfonyl chloride itself can be reacted with a biologically active molecule containing an amine or alcohol to form a sulfonamide or sulfonate ester linkage, respectively. This linkage could be designed to be cleaved under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of specific enzymes, to release the active drug. nih.govmdpi.comresearchgate.net The carboxylic acid group also provides a site for esterification to create a prodrug that could enhance oral bioavailability.

| Therapeutic Strategy | Rationale | Potential Application | Relevant Research |

|---|---|---|---|

| Targeting Emerging Pathways | Sulfonamides are a privileged scaffold in medicinal chemistry. | Development of new anticancer, anti-inflammatory, or antimicrobial agents. | researchgate.net |

| Combination Therapies | Synergistic effects to improve treatment outcomes. | Combination with existing drugs for cancer or infectious diseases. | acs.org |

| Prodrug Design | Improved drug delivery and targeted release. | Enzyme- or pH-cleavable sulfonamide/sulfonate or ester prodrugs. | nih.govmdpi.comresearchgate.net |

Advanced Materials Science Applications

The unique combination of functional groups in this compound also suggests potential applications in materials science.

Functionalized Polymers: The sulfonyl chloride and carboxylic acid groups can be used to functionalize polymers. For instance, the compound could be grafted onto a polymer backbone to introduce acidic and reactive sites. Such functionalized polymers could have applications in ion-exchange resins, catalysts, or as compatibilizers in polymer blends. There is precedent for using sulfonyl chlorides derived from styrene (B11656) resins to create functional polymeric materials. google.com

Surface Modification: The molecule could be used to modify the surface of materials. For example, the benzoic acid moiety can be used to functionalize graphene oxide or magnetic nanoparticles, creating materials with tailored properties for applications in sensing, catalysis, or environmental remediation. rsc.orgrsc.orgresearchgate.netnih.gov The sulfonyl chloride group would offer a subsequent reactive site for further functionalization.

Monomer for Novel Polymers: this compound could potentially serve as a monomer in polymerization reactions. The reaction of the sulfonyl chloride with a diamine and the carboxylic acid with a diol could lead to the formation of novel poly(sulfonamide-ester)s with unique thermal and mechanical properties. Research into using sulfenyl chlorides as monomers for polymer synthesis highlights the potential for sulfur-containing compounds in creating new materials. chemistryviews.org

Interdisciplinary Research with Biology and Medicine

The structural motifs present in this compound—namely the benzoic acid scaffold and the potential for sulfonamide formation—are found in numerous biologically active molecules. This suggests that the compound and its derivatives could be of significant interest in biology and medicine.

Sulfonamides are a well-known class of antibacterial drugs that act by inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the folate synthesis pathway of bacteria. biorxiv.orgnih.gov The antibacterial mechanism of sulfonamides involves acting as competitive inhibitors of para-aminobenzoic acid (p-ABA). frontiersrj.comajchem-b.com Should derivatives of this compound exhibit biological activity, systems biology approaches could be invaluable in understanding their mechanism of action.

Future interdisciplinary research could involve:

Screening for Biological Activity: The compound and a library of its sulfonamide derivatives could be screened against various cell lines (bacterial, fungal, cancerous) to identify any potential therapeutic effects. Benzoic acid derivatives have shown promise as anticancer agents by modulating key molecular pathways. nih.govresearchgate.netpreprints.org

Target Identification: If biological activity is observed, proteomics and transcriptomics could be employed to identify the molecular targets and pathways affected by the compound. This is particularly relevant as sulfonamides are known to have a wide range of biological activities beyond their antibacterial effects, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comajchem-b.com

Network Analysis: The data generated from 'omics' studies could be integrated into biological networks to understand the global cellular response to the compound. This could reveal off-target effects and potential synergies with other drugs.

The concept of personalized medicine, which aims to tailor treatment to individual patient characteristics, is highly relevant for developmental therapeutics. Research has highlighted a need for identifying personalized synthetic anticancer therapies based on individual patient characteristics to optimize efficacy and minimize adverse effects. nih.govresearchgate.net

If derivatives of this compound demonstrate therapeutic potential, personalized medicine initiatives could include:

Pharmacogenomics: Identifying genetic biomarkers that predict a patient's response to the compound. For example, variations in drug-metabolizing enzymes or in the target protein could influence efficacy and toxicity.

Companion Diagnostics: Developing diagnostic tests to identify patients who are most likely to benefit from treatment with the compound. This could be based on the expression levels of the target protein or the presence of specific mutations.

Stratified Clinical Trials: Designing clinical trials that enroll specific patient populations based on their molecular profiles, thereby increasing the likelihood of demonstrating clinical benefit.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chlorosulfonyl-4-isopropyl-benzoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sulfonation and chlorination steps. For sulfonyl chloride introduction, chlorosulfonic acid is commonly used under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Subsequent chlorination may employ FeCl₃ as a catalyst, as seen in analogous benzoic acid derivatives, where reaction time and stoichiometry critically affect purity . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR can confirm the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH) and sulfonyl chloride (no direct proton signal). ¹³C NMR detects the carbonyl (C=O, ~170 ppm) and sulfonyl groups (~55–60 ppm) .

- FT-IR : Key peaks include S=O stretching (~1360 cm⁻¹ and 1180 cm⁻¹) and C=O (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H]⁻ for ESI-) and fragmentation patterns .

Q. How can researchers optimize solubility for biological assays involving this compound?

- Methodology : Due to its hydrophobic isopropyl group, dimethyl sulfoxide (DMSO) is a common solvent. Co-solvents like PEG-400 or cyclodextrin derivatives enhance aqueous solubility . Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies, critical for in vitro assays .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonation of 4-isopropyl-benzoic acid?

- Methodology : Competing sulfonation at alternative ring positions can be minimized by:

- Temperature Control : Maintaining sub-zero temperatures during sulfonation reduces electrophilic attack at undesired sites .

- Directed Ortho-Metalation : Using directing groups (e.g., temporary protection of the carboxylic acid as a methyl ester) to guide sulfonation to the 3-position .

- Catalyst Screening : Lewis acids like AlCl₃ may enhance regioselectivity, as demonstrated in analogous chlorosulfonyl syntheses .

Q. How do electronic effects of the chlorosulfonyl group influence reactivity in nucleophilic substitution?

- Methodology : The strong electron-withdrawing nature of the -SO₂Cl group activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attack. Kinetic studies (e.g., Hammett plots) can quantify substituent effects. For example, in reactions with amines, the chlorosulfonyl group undergoes displacement to form sulfonamides, with rate constants dependent on amine nucleophilicity and solvent polarity .

Q. What contradictions exist in reported biological activities of structurally similar sulfonyl benzoic acids, and how can they be resolved?

- Methodology : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., carbonic anhydrase) may arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .

- Stereoelectronic Factors : Meta vs. para substitution alters electronic distribution; computational modeling (DFT) can predict binding affinities .

- Resolution : Standardize assay protocols and validate results using orthogonal techniques (e.g., isothermal titration calorimetry) .

Q. How can multi-step synthesis be designed to incorporate this compound into complex pharmacophores?

- Methodology :

- Protection/Deprotection : Protect the carboxylic acid (e.g., as a tert-butyl ester) during sulfonation to prevent side reactions .

- Convergent Synthesis : Couple the sulfonyl chloride with amine-containing intermediates (e.g., via Schotten-Baumann reaction) .

- Click Chemistry : Azide-alkyne cycloaddition using a propargyl-derivatized benzoic acid enables modular assembly of triazole-linked drug candidates .

Critical Analysis of Contradictory Evidence

- Synthesis Efficiency : reports FeCl₃ as effective for chlorination (80–85% yield), while other methods using AlCl₃ show lower yields (~60%) due to over-chlorination . This highlights the need for catalyst screening.

- Biological Activity : notes conflicting IC₅₀ values for sulfonamide derivatives; these may stem from differences in enzyme isoforms or assay buffers, emphasizing reproducibility checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.